molecular formula C21H18N2O3S B2877026 (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-42-8

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2877026
CAS No.: 476671-42-8
M. Wt: 378.45
InChI Key: KCJCWXNKJZMSIS-WJDWOHSUSA-N
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Description

This acrylonitrile derivative features a thiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 2 with a (Z)-configured 3-(2,3-dimethoxyphenyl)acrylonitrile moiety.

Properties

IUPAC Name

(Z)-3-(2,3-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-24-17-9-7-14(8-10-17)18-13-27-21(23-18)16(12-22)11-15-5-4-6-19(25-2)20(15)26-3/h4-11,13H,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJCWXNKJZMSIS-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that features both thiazole and methoxyphenyl moieties. Its structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The molecular formula of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is C21H17N3O5SC_{21}H_{17}N_3O_5S, with a molecular weight of 423.4 g/mol. The compound's structure is illustrated below:

PropertyValue
Molecular Formula C21H17N3O5S
Molecular Weight 423.4 g/mol
IUPAC Name (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
InChI Key PINNTYBNJKYNMF-YVLHZVERSA-N

Anticancer Properties

Recent studies have demonstrated the anticancer potential of thiazole derivatives, including (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile. Notably, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, thiazole derivatives have been reported to interact with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells .
  • Efficacy : In vitro studies have reported IC50 values ranging from 5.48 μM to 10.25 μM for related thiazole compounds in human breast cancer and leukemia cell lines, indicating substantial growth inhibition compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of methoxy groups in the phenyl rings enhances the lipophilicity of the compounds, which may improve their ability to penetrate microbial cell membranes.

  • Studies on Antimicrobial Efficacy : Research has indicated that thiazole-based compounds exhibit varying degrees of antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile can be attributed to its structural components:

  • Thiazole Ring : Known for its role in enhancing biological interactions.
  • Methoxy Substituents : These groups increase solubility and bioavailability.

Research indicates that modifications to the thiazole and phenyl groups can significantly impact the compound's potency and selectivity against different biological targets .

Case Studies

Several case studies highlight the effectiveness of similar thiazole compounds:

  • Study on Anticancer Activity : A derivative with a similar structure showed promising results in inhibiting cell growth in MCF7 breast cancer cells with an IC50 value of 9.70 μM .
  • Antimicrobial Testing : A related thiazole compound demonstrated effective inhibition against various bacterial strains with MIC values below 20 μg/mL, indicating strong antimicrobial potential .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structure is compared to key analogs below:

Compound Name / ID Key Structural Features Electronic Effects
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile Thiazole with 4-(4-methoxyphenyl); acrylonitrile with 2,3-dimethoxyphenyl (Z-configuration) Electron-donating methoxy groups enhance solubility and π-π stacking interactions
DMMA [(Z)-3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile] 2,5-Dimethoxyphenyl (vs. 2,3-dimethoxy); similar thiazole-acrylonitrile core Altered substituent positions modulate steric hindrance and electronic distribution
(Z)-2-[4-(4-fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile Fluorophenyl (electron-withdrawing) at thiazole; hydroxy-methoxyphenyl at acrylonitrile Fluorine increases lipophilicity; hydroxy group introduces H-bonding capability
(Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Indole replaces thiazole; 3,4,5-trimethoxyphenyl at acrylonitrile Indole’s planar structure and trimethoxy groups enhance DNA intercalation potential

Physicochemical Properties

Key physicochemical parameters from analogs (experimental or inferred):

Compound Melting Point (°C) Solubility (logP) Notable Features
DMMA Not reported Moderate (~3.5) Demonstrated in vivo anti-Staphylococcal activity
(Z)-3-(4-methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile 68–70 High (logP ~4.2) Trifluoromethoxy increases metabolic stability
1a2l (trimethoxyphenyl derivative) 82–85 Moderate (~3.8) Enhanced cytotoxicity via methoxy density

Key Research Findings

Substituent Positioning : The 2,3-dimethoxy configuration in the target compound may offer superior steric compatibility with bacterial targets compared to 2,5-dimethoxy (DMMA) or fluorophenyl analogs .

Thiazole vs. Indole Cores : Thiazole-based compounds (target, –3) are more lipophilic and may favor membrane penetration, whereas indole derivatives () excel in intercalating nucleic acids .

Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance solubility, while fluorine or trifluoromethoxy substituents () improve metabolic stability and target affinity .

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